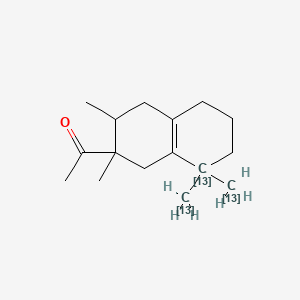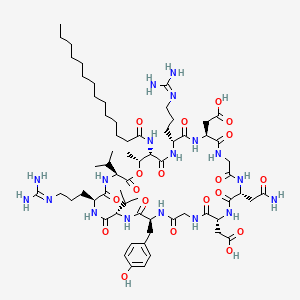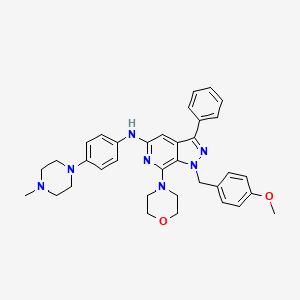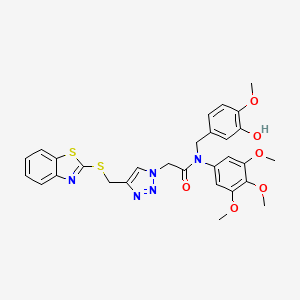
Tubulin polymerization-IN-58
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin polymerization-IN-58 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule structure within cells. This compound has shown potential in cancer research due to its ability to disrupt microtubule dynamics, which are crucial for cell division and intracellular transport .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Tubulin polymerization-IN-58 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Tubulin polymerization-IN-58 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Tubulin polymerization-IN-58 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Tubulin polymerization-IN-58 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics interferes with cell division and intracellular transport, ultimately leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of tubulin polymerization and the disruption of the microtubule network .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Combretastatin A-4: A potent tubulin polymerization inhibitor with a similar mechanism of action.
Indole-3-glyoxylamides: A series of compounds that inhibit tubulin polymerization and show cytotoxic effects against cancer cells.
9-aryl-5H-pyrido[4,3-b]indole derivatives: Compounds that inhibit tubulin polymerization and disrupt the microtubule network.
Uniqueness
Tubulin polymerization-IN-58 is unique in its specific binding to the colchicine-sensitive site of tubulin and its ability to induce the degradation of oncogenic protein YAP via the ubiquitin-proteasome system pathway . This dual mechanism of action makes it a promising candidate for cancer research and therapy.
Eigenschaften
Molekularformel |
C29H29N5O6S2 |
|---|---|
Molekulargewicht |
607.7 g/mol |
IUPAC-Name |
2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)triazol-1-yl]-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C29H29N5O6S2/c1-37-23-10-9-18(11-22(23)35)14-34(20-12-24(38-2)28(40-4)25(13-20)39-3)27(36)16-33-15-19(31-32-33)17-41-29-30-21-7-5-6-8-26(21)42-29/h5-13,15,35H,14,16-17H2,1-4H3 |
InChI-Schlüssel |
YMDRFGOOAHGTHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)CN3C=C(N=N3)CSC4=NC5=CC=CC=C5S4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


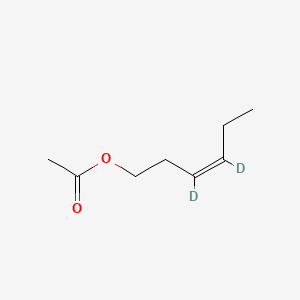
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate](/img/structure/B12368714.png)
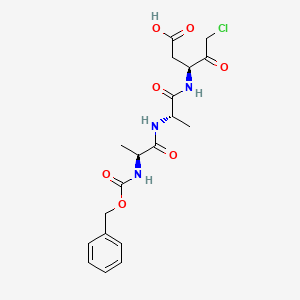
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)
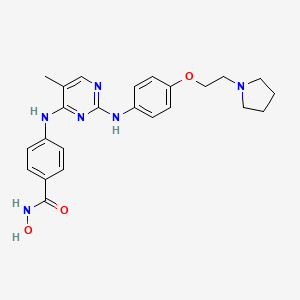
![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)
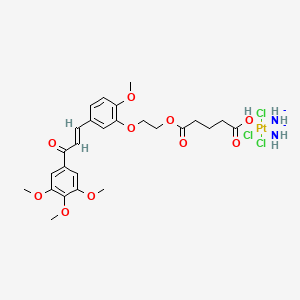
![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)
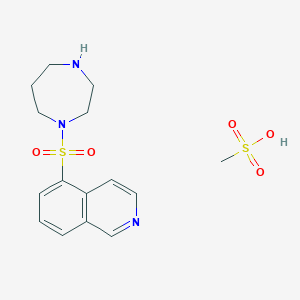
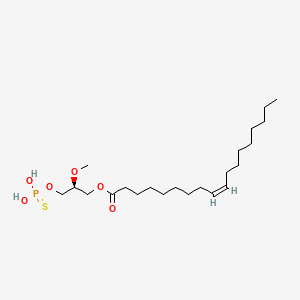
![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)
